Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a boronic ester group. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe final step involves the formation of the boronic ester group using reagents such as bis(pinacolato)diboron and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Scientific Research Applications
Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for various biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate involves its ability to form carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then reacts with an aryl halide to form the desired biaryl product. This mechanism is widely used in organic synthesis to create complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with a boronic ester group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H32BNO4 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-13-16(15-11-9-8-10-12-15)17(14-23)22-26-20(4,5)21(6,7)27-22/h8-12,16-17H,13-14H2,1-7H3 |
InChI Key |
LUHYBBAVLIOPFP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CN(CC2C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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